molecular formula C25H30N2O3 B5176155 ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate

ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate

Cat. No.: B5176155
M. Wt: 406.5 g/mol
InChI Key: MSVUQKGBYPCEBE-UHFFFAOYSA-N
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Description

Ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indole and piperidine intermediates, followed by their coupling through various chemical reactions. Common reagents and conditions used in these reactions include:

    Indole Synthesis: Indole can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Piperidine Synthesis: Piperidine derivatives can be prepared through the hydrogenation of pyridine or by the cyclization of appropriate precursors.

    Coupling Reactions: The coupling of the indole and piperidine intermediates can be achieved through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding, leading to various biological effects. The exact pathways and molecular targets can be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(1H-indol-2-ylmethyl)-4-phenylpiperidine-4-carboxylate
  • Ethyl 1-(1H-indol-2-ylmethyl)-4-(2-methoxyethyl)piperidine-4-carboxylate

Uniqueness

Ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate is unique due to its specific structural features, such as the presence of the phenoxyethyl group. This structural variation can lead to different biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-2-29-24(28)25(14-17-30-22-9-4-3-5-10-22)12-15-27(16-13-25)19-21-18-20-8-6-7-11-23(20)26-21/h3-11,18,26H,2,12-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVUQKGBYPCEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC3=CC=CC=C3N2)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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